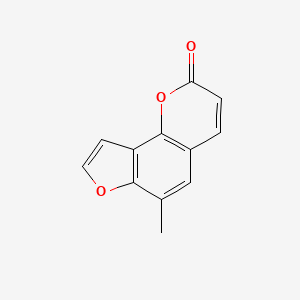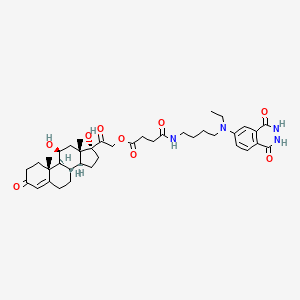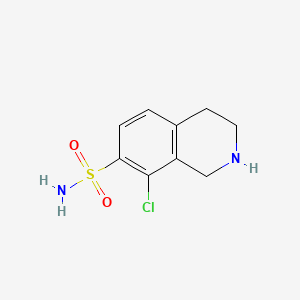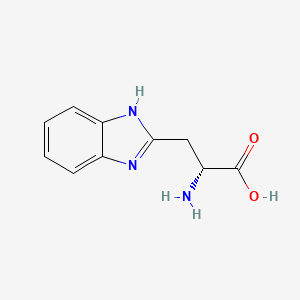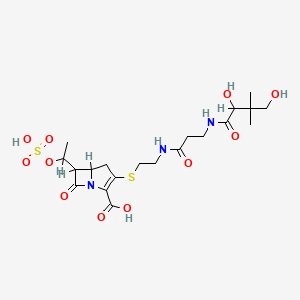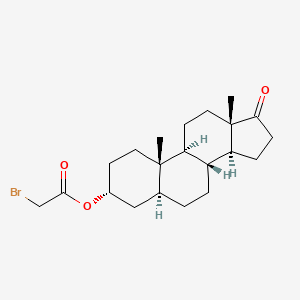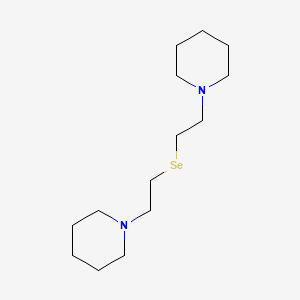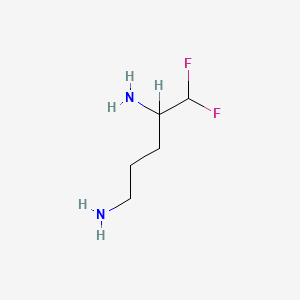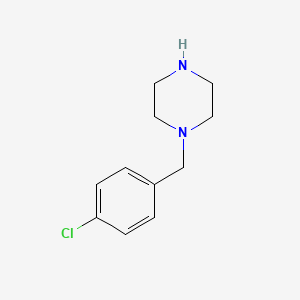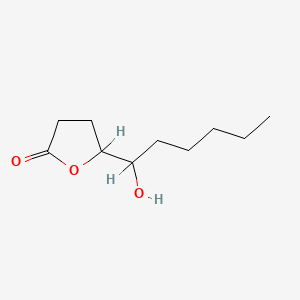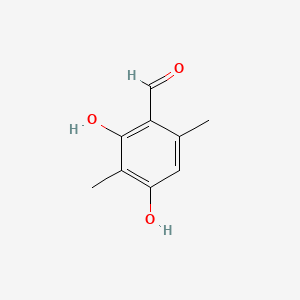
2,4-Dihydroxy-3,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3,6-dimethylbenzaldehyde is a natural product found in Valsa ambiens, Hypomyces chrysospermus, and other organisms with data available.
Applications De Recherche Scientifique
Role in Aldehyde Dehydrogenase Function
2,4-Dihydroxy-3,6-dimethylbenzaldehyde may play a role in the function of aldehyde dehydrogenase-2 (ALDH2), an enzyme crucial for the alcohol elimination process and the removal of harmful aldehydes produced by lipid peroxidation. This function is vital in detoxification and protecting the body from oxidative stress. The involvement of ALDH2 in disease, aging, and alcohol addiction, and its pharmacological targeting suggests potential therapeutic applications for compounds interacting with this enzyme (Kimura, Yokoyama, & Higuchi, 2019).
Synthesis and Applications in Various Industries
The compound is related to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential chemical intermediate used widely in the pharmaceutical, perfumery, and food flavoring industries. The detailed synthesis method and its significance in various industrial applications underline the compound's relevance and potential for creating valuable products (Tan Ju & Liao Xin, 2003).
Biomarker in Pathophysiological Processes
Related compounds, such as 4-hydroxynonenal, serve as bioactive markers in pathophysiological processes. The biological activities and methods for identification in cells and tissues highlight the compound's importance as a marker of oxidative stress and its potential role in disease progression, such as Alzheimer's disease. This underlines the compound's significance in medical research and its potential as a target for therapeutic intervention (Žarković, 2003).
Environmental Impact and Degradation
Studies on the degradation of related compounds like acetaminophen by advanced oxidation processes (AOPs) give insights into the environmental impact and biotoxicity of by-products, underlining the importance of understanding and managing the environmental presence of such compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
Nom du produit |
2,4-Dihydroxy-3,6-dimethylbenzaldehyde |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3 |
Clé InChI |
XOAAGSCMGLMPKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)O)C)O |
Synonymes |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



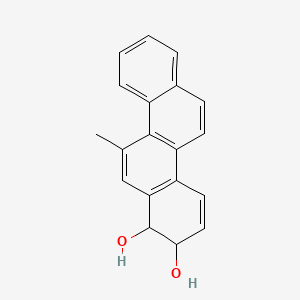
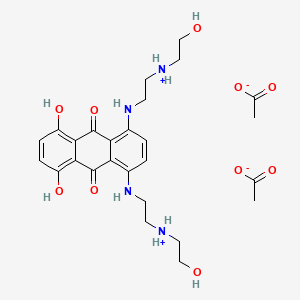
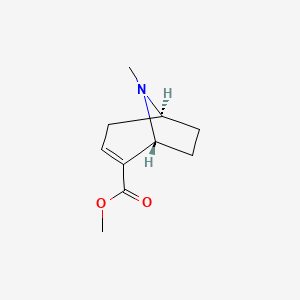
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
